Cas no 81213-52-7 ((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate)

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate (MTSL) is a spin-labeling reagent widely used in site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy. Its key advantages include a stable nitroxide radical for reliable spin probing, a methanethiosulfonate group for selective cysteine thiol modification, and a rigid pyrroline ring structure that minimizes conformational flexibility. This compound is particularly valuable for studying protein dynamics, membrane interactions, and macromolecular structures due to its high reactivity and specificity. The spin label’s sensitivity to local environment changes makes it a powerful tool for probing biomolecular conformations and interactions in solution or solid-state systems.
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate structure
81213-52-7 structure
商品名:(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
CAS番号:81213-52-7
MF:C10H18NO3S2
メガワット:264.384820461273
CID:724000

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrol-1-yloxy,2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-
    • (1-Oxyl-2,2,5,5-tetramethyl-?3-pyrroline-3-methyl) Methanethiosulfonate
    • (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
    • MTSL (S-(2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-3YL)METHYL METHANESULFONOTHIOATE
    • MTSSL
    • MTSL
    • Mts-SL
    • Otmpmms
    • Otpm-mts
    • Pmmts label
    • MTS
    • MTS (spin label)
    • 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy (ACI)
    • (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate
    • (1-Oxyl-2,2,5,5-tetramethyl--pyrroline-3-methyl) Methanethiosulfonate
    • 2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-Pyrrol-1-yloxy
    • (1-Oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl)methanethiosulfonate
    • 1-λ1-oxidanyl-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
    • MDL: MFCD00797622
    • インチ: 1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3
    • InChIKey: BLSCGBLQCTWVPO-UHFFFAOYSA-N
    • ほほえんだ: C1(CSS(=O)(=O)C)=CC(C)(C)N([O])C1(C)C |^1:12|

計算された属性

  • せいみつぶんしりょう: 264.07300
  • どういたいしつりょう: 264.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1A^2

じっけんとくせい

  • ゆうかいてん: 107-108°C
  • ようかいど: DMF:30mg/mL; DMSO:30mg/mL; DMSO:PBS (pH 7.2) (1:3):0.25 mg/ml;乙醇:15mg/mL
  • あんていせい: Light Sensitive
  • PSA: 71.06000
  • LogP: 2.84260

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate セキュリティ情報

  • セキュリティの説明: 24/25
  • ちょぞうじょうけん:Amber Vial, -20°C Freezer, Under Inert Atmosphere

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 税関データ

  • 税関コード:29339900

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179072-10mg
MTSSL
81213-52-7 97%
10mg
¥2461.00 2024-07-28
TRC
O875000-50mg
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
81213-52-7
50mg
$ 351.00 2023-09-06
TRC
O875000-10mg
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
81213-52-7
10mg
$ 87.00 2023-09-06
A2B Chem LLC
AE00244-10mg
MTSL
81213-52-7 ≥95%
10mg
$70.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-479009-25mg
(1-Oxyl-2,2,5,5-tetramethyl-ξ3-pyrroline-3-methyl) Methanethiosulfonate-d12,
81213-52-7
25mg
¥18050.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179072-50mg
MTSSL
81213-52-7 97%
50mg
¥7404.00 2024-07-28
Hello Bio
HB3984-50mg
MTSSL
81213-52-7 >98%
50mg
£276 2023-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M912720-25mg
MTSSL
81213-52-7 98%
25mg
¥4,338.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M912720-1mg
MTSSL
81213-52-7 98%
1mg
¥485.00 2022-01-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M912720-5mg
MTSSL
81213-52-7 98%
5mg
¥1,446.00 2022-01-13

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Disodium sulfide
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
リファレンス
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Benzopentathiepin Solvents: Methanol ,  Chloroform ;  5 min, rt
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
リファレンス
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
3.1 Solvents: Ethanol ;  4 h, reflux
リファレンス
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
1.2 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Lithium bromide Solvents: Acetone
3.2 Solvents: Ethanol
リファレンス
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
リファレンス
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
リファレンス
Sodium thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1,

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol ;  4 h, reflux
リファレンス
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
リファレンス
Sodium Thiomethanesulfonate
Sasaki, Kaname, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetone ;  24 h, reflux
2.1 Solvents: Dimethyl sulfoxide ;  30 min, 70 °C
リファレンス
Motion of Spin-Labeled Side Chains in T4 Lysozyme: Effect of Side Chain Structure
Mchaourab, Hassane S.; et al, Biochemistry, 1999, 38(10), 2947-2955

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
4.1 Solvents: Ethanol ;  4 h, reflux
リファレンス
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium bromide Solvents: Acetone
1.2 Solvents: Ethanol
リファレンス
Structure of Spin-Labeled Methylmethanethiolsulfonate in Solution and Bound to TEM-1 β-Lactamase Determined by Electron Nuclear Double Resonance Spectroscopy
Mustafi, Devkumar; et al, Biochemistry, 2002, 41(3), 797-808

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  30 min, 70 °C
リファレンス
Motion of Spin-Labeled Side Chains in T4 Lysozyme: Effect of Side Chain Structure
Mchaourab, Hassane S.; et al, Biochemistry, 1999, 38(10), 2947-2955

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium bromide Solvents: Acetone ;  3 h, reflux
2.1 Solvents: Ethanol ;  4 h, reflux
リファレンス
Membrane charge dependent states of the β-amyloid fragment Aβ (16-35) with differently charged micelle aggregates
Grimaldi, Manuela; et al, Biochimica et Biophysica Acta, 2010, 1798(3), 660-671

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Raw materials

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Preparation Products

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 関連文献

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonateに関する追加情報

Introduction to (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate (CAS No. 81213-52-7)

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate, identified by its CAS number 81213-52-7, is a specialized compound with significant applications in the field of chemical biology and pharmaceutical research. This organosulfur derivative is renowned for its unique structural properties and versatile reactivity, making it a valuable tool in synthetic chemistry and drug development.

The compound belongs to the class of N-substituted pyrroles, which are known for their broad spectrum of biological activities. The presence of a methanethiosulfonate moiety enhances its reactivity, particularly in nucleophilic substitution reactions, which is a critical feature for its utility in medicinal chemistry.

In recent years, there has been growing interest in the applications of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate in the development of novel therapeutic agents. Its ability to act as a sulfur-based ligand has been explored in various catalytic systems, including transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, which are often precursors to pharmaceuticals.

One of the most notable applications of this compound is in the field of redox chemistry. The oxyl group within its structure contributes to its ability to participate in one-electron transfer processes, making it a potential candidate for use in bioelectrocatalysis and electrochemical sensing devices. Such applications are particularly relevant in the context of developing sustainable and efficient energy storage solutions.

Recent studies have also highlighted the role of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate in modulating biological pathways. Researchers have observed that this compound can interact with specific enzymes and proteins, leading to alterations in cellular signaling. These findings suggest potential therapeutic benefits in areas such as anti-inflammatory and anti-cancer treatments.

The structural integrity of this compound is further enhanced by its tetramethyl substitution pattern on the pyrrole ring. This configuration provides steric hindrance that can influence its binding affinity and selectivity towards biological targets. Such structural features are often exploited in rational drug design to optimize efficacy and minimize side effects.

From a synthetic chemistry perspective, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate serves as an excellent intermediate for constructing more complex molecules. Its methanethiosulfonate group can be readily modified through various chemical transformations, allowing chemists to tailor its properties for specific applications. This flexibility has made it a favorite among researchers working on the development of novel bioactive compounds.

The compound's stability under various conditions is another key factor contributing to its widespread use. It remains inert under standard laboratory conditions and can be stored for extended periods without significant degradation. This stability ensures that researchers can rely on its consistent quality for their experiments.

In conclusion, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate (CAS No. 81213-52-7) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical science is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:81213-52-7)(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
A1241799
清らかである:99%
はかる:50mg
価格 ($):769